molecular formula C19H22ClNO3 B2760849 3-(3-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide CAS No. 1705862-10-7

3-(3-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide

Cat. No. B2760849
CAS RN: 1705862-10-7
M. Wt: 347.84
InChI Key: OHOJYTKLNJTNGU-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its use as a performance-enhancing drug has also been reported, leading to its ban by the World Anti-Doping Agency.

Scientific Research Applications

Synthesis and Antimicrobial Properties The chemical compound shares structural similarities with arylsubstituted halogen(thiocyanato)amides that have been synthesized through copper catalytic anionarylation processes. These compounds, including 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, have demonstrated significant antimicrobial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).

Metabolism and Biological Activity Studies on similar compounds have explored their metabolism in biological systems, leading to the identification of hydroxylated metabolites that exhibit different levels of biological activity. For example, the metabolism of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7 - yl]carbamate in mice has highlighted the potential of methoxy derivatives as bioactive molecules, with some isomers showing significant antimitotic activity (Temple & Rener, 1992).

Anti-Inflammatory Properties Research on compounds like tepoxalin, which inhibits both cyclooxygenase and 5-lipoxygenase activities, points to potential applications of related compounds in the development of anti-inflammatory drugs. Tepoxalin's evaluation in preclinical studies has shown it to be an effective orally active anti-inflammatory agent (Knight et al., 1996).

Bioactive Constituents in Natural Products Isolation studies of bioactive constituents from natural sources, such as Jolyna laminarioides, have identified compounds with structural similarities to the one , showcasing activities like chymotrypsin inhibition and antimicrobial effects against specific bacteria and fungi (Atta-ur-rahman et al., 1997).

Photogeneration and Reactivity of Aryl Cations Studies on the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol and 4-chloroanisole, have provided insights into the chemical behaviors of phenyl cations. These findings are relevant for understanding the reactivity patterns of complex aryl compounds in synthetic chemistry (Protti et al., 2004).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-23-17-8-4-6-15(12-17)18(24-2)13-21-19(22)10-9-14-5-3-7-16(20)11-14/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJYTKLNJTNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide

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